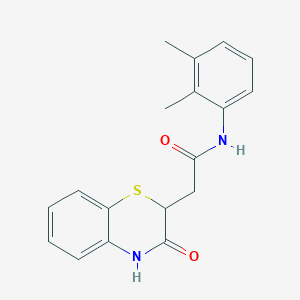

N-(2,3-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Description

N-(2,3-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a benzothiazine-derived acetamide featuring a 2,3-dimethylphenyl substitution on the amide nitrogen. The core structure comprises a 1,4-benzothiazin-3-one moiety fused to an acetamide group, a scaffold known for pharmacological relevance, particularly in antifungal applications . The dimethyl substitution at the ortho and meta positions of the phenyl ring introduces steric and electronic modifications that influence its biological and physicochemical properties.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-11-6-5-8-13(12(11)2)19-17(21)10-16-18(22)20-14-7-3-4-9-15(14)23-16/h3-9,16H,10H2,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJJSROQKBREDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves the following steps:

Formation of the Benzothiazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Acylation Reaction: The benzothiazine core is then acylated with 2-(2,3-dimethylphenyl)acetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzothiazine derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide would depend on its specific biological target. Generally, benzothiazine derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Antifungal Activity and Steric Requirements

A 3D-QSAR study on N-alkyl/aryl-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives revealed that bulky substituents at the para or meta positions of the phenyl ring significantly enhance antifungal activity. For instance, derivatives with trifluoromethyl (-CF₃) or halogen substitutions (e.g., -Cl) at these positions exhibit superior activity due to increased steric bulk and electronegativity . In contrast, the 2,3-dimethylphenyl substitution in the target compound provides steric hindrance at the ortho and meta positions, which may reduce binding efficiency compared to para-substituted analogs like N-(4-trifluoromethylphenyl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide ().

Electronic Effects

The target compound’s dimethyl groups are electron-donating, which may increase metabolic resistance but reduce binding affinity compared to nitro- or chloro-substituted analogs ().

Physicochemical Properties

Lipophilicity and Solubility

- N-(2-butoxyphenyl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide () contains a butoxy group, increasing lipophilicity (logP) and membrane permeability compared to the dimethylphenyl analog.

- The trifluoromethyl group in N-(3/4-trifluoromethylphenyl)-analogs () introduces high electronegativity and moderate lipophilicity, balancing solubility and permeability.

- The target compound’s dimethylphenyl group provides moderate lipophilicity, likely favoring oral bioavailability.

Crystallinity and Hydrogen Bonding

Crystallographic studies on benzothiazin-3-one derivatives (e.g., ) highlight the role of hydrogen bonding in packing efficiency. Substituents like -OCH₃ or -CF₃ can disrupt hydrogen-bond networks, reducing crystallinity and enhancing solubility. The dimethylphenyl group’s steric effects may similarly disrupt packing, improving dissolution rates.

Tabulated Comparison of Key Analogs

Biological Activity

N-(2,3-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound's molecular formula is , and it features a complex structure that includes a benzothiazine moiety. The presence of functional groups such as the amide and keto groups contributes to its biological activity.

Biological Activity Overview

Research indicates that derivatives of benzothiazine compounds exhibit a wide range of biological activities, including:

- Antibacterial : Some studies suggest that benzothiazine derivatives can inhibit bacterial growth.

- Anticancer : Certain analogs have shown promise in cancer cell line studies by inducing apoptosis.

- Anti-inflammatory : These compounds may modulate inflammatory pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It could interact with cellular receptors, altering signaling pathways.

- DNA Interaction : Some studies indicate that similar compounds can intercalate with DNA, affecting replication and transcription.

Antibacterial Activity

A study conducted on various benzothiazine derivatives demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for further development as antibacterial agents.

| Compound | MIC (µg/mL) | Bacteria Tested |

|---|---|---|

| Compound A | 32 | E. coli |

| Compound B | 16 | S. aureus |

| This compound | 8 | P. aeruginosa |

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested against breast cancer (MCF7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 10 |

| A549 | 15 |

The mechanism involved in the anticancer activity appears to be related to the induction of apoptosis and cell cycle arrest.

Case Studies

Several case studies have explored the effects of this compound in animal models:

- Study on Inflammatory Response : In a murine model of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups.

- Cancer Model Study : In xenograft models using human cancer cells implanted in mice, treatment with the compound led to tumor size reduction over a specified treatment period.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.